N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine chemical properties
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine chemical properties
An In-depth Technical Guide to N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS No: 102262-55-5). While existing literature on this specific molecule is sparse, this guide consolidates available data, focusing on its identity, structural characteristics, and its critical context as a primary impurity of the well-established antimycobacterial drug, Clofazimine. The document explores its physicochemical properties through computed data and inferences from the broader phenazine class, discusses its likely synthetic origins, and outlines methodologies for its analytical characterization. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals interested in phenazine derivatives, impurity analysis, and the chemistry of antimicrobial agents.
Introduction and Core Identification
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a heterocyclic compound belonging to the phenazine family. Phenazines are a large class of nitrogen-containing tricyclic aromatic compounds known for their diverse biological activities and distinct redox properties, which often manifest as vibrant colors.[1][2] While thousands of synthetic phenazine derivatives have been explored for applications ranging from dyes to pharmaceuticals, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine holds a unique position in the scientific literature.[1]
Its primary significance is not as a standalone active agent but as a known impurity and synthetic precursor of Clofazimine, a key drug used in the treatment of leprosy and other mycobacterial infections.[3][4] Consequently, it is often referred to as Clofazimine Impurity A or Des-isopropyl Clofazimine .[3][5] Understanding the properties of this compound is therefore crucial for the quality control, synthesis, and regulatory submission of Clofazimine.
This guide will synthesize the available information to provide a detailed chemical profile, acknowledging the gaps in experimental data and leveraging its relationship with Clofazimine to provide a holistic and practical perspective.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its chemical structure and various identifiers cataloged in chemical databases.
Compound Identification
A summary of the key identifiers for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is presented below.
| Identifier | Value |
| IUPAC Name | N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine[5] |
| CAS Number | 102262-55-5[5][6][7] |
| Molecular Formula | C₂₄H₁₆Cl₂N₄[5][7][8] |
| Molecular Weight | 431.32 g/mol [5][8] |
| Synonyms | Clofazimine Impurity A, Des-isopropyl Clofazimine, B-628[3][5][8] |
| InChI | InChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H[5][8] |
| Canonical SMILES | c1ccc2c(c1)nc-3cc(c(=N)cc3n2-c4ccc(cc4)Cl)Nc5ccc(cc5)Cl[8] |
Physicochemical Properties
Specific experimental data for this compound, such as melting point and solubility, are not widely published. However, computed properties and general characteristics of the phenazine class provide valuable insights.
| Property | Value / Description | Source |
| Physical Form | Expected to be a colored crystalline solid, typical for phenazine dyes. | Inferred from Phenazine Class[1] |
| XLogP3 | 6.3 | Computed by PubChem[5] |
| Hydrogen Bond Donor Count | 2 | Computed by PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | Computed by PubChem[5] |
| Rotatable Bond Count | 3 | Computed by PubChem[5] |
| Topological Polar Surface Area | 51.5 Ų | Computed by PubChem[5] |
| Storage Temperature | 2-8°C (as a reference standard) | LGC Standards[9] |
The high XLogP3 value suggests significant lipophilicity and consequently low aqueous solubility, a common feature of phenazine compounds.[10]
Synthesis and Mechanistic Context
As "Clofazimine Impurity A," the synthesis of this molecule is intrinsically linked to the manufacturing process of Clofazimine. Clofazimine is a riminophenazine, characterized by an alkyl-imino substituent at the C3 position.
The final step in many historical syntheses of Clofazimine involves the reaction of an intermediate phenazine with isopropylamine. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is the direct precursor to this step, possessing a simple imino group (=NH) instead of the N-isopropyl imino group of the final drug.
Caption: Synthetic relationship of the target compound to Clofazimine.
This impurity can arise from two primary scenarios:
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Incomplete Reaction: The reaction with isopropylamine does not proceed to completion, leaving unreacted starting material.
-
Degradation: The N-isopropyl imino group of Clofazimine undergoes hydrolysis or degradation, reverting to the primary imine.
Representative Synthetic Protocol
While a dedicated synthesis for this compound is not prominently published, a general procedure can be adapted from established phenazine synthesis methodologies. A plausible route would involve the condensation of 2-amino-N,5-bis(4-chlorophenyl)-5,10-dihydrophenazine followed by oxidation.
Step-by-Step Hypothetical Protocol:
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Reaction Setup: To a solution of the appropriate dihydrophenazine precursor in a suitable solvent (e.g., ethanol or DMF), add an oxidizing agent (e.g., air, manganese dioxide).
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Amine Introduction: Introduce a source of nitrogen for the imine group, such as ammonia or an ammonia equivalent, under controlled temperature and pH.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Isolation: Quench the reaction and precipitate the product by adding an anti-solvent like water.
-
Purification: Collect the solid product by filtration and purify it using column chromatography or recrystallization to yield the desired N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.
Disclaimer: This protocol is illustrative and has not been experimentally validated. It is based on general principles of phenazine chemistry.
Biological and Toxicological Considerations
Inferred Activity and Mechanism of Action
There is no specific biological or toxicological data available for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine in the public domain. However, its structural similarity to Clofazimine allows for an informed hypothesis regarding its potential biological profile.
Clofazimine's antimicrobial activity is believed to be multifaceted, involving:
-
Redox Cycling: Generation of reactive oxygen species (ROS) that damage bacterial components.[11]
-
Membrane Disruption: Interaction with bacterial membrane phospholipids, potentially through the activation of bacterial phospholipase A2.[11]
It is plausible that the des-isopropyl analogue retains the core phenazine scaffold responsible for redox activity. However, the absence of the N-isopropyl group would alter its lipophilicity, steric profile, and potentially its interaction with specific molecular targets, leading to a different efficacy and safety profile compared to Clofazimine.
Caption: Relationship between the compounds and biological mechanisms.
Toxicological Profile
The toxicological profile is unknown. As an impurity in a pharmaceutical product, its levels are strictly controlled to ensure patient safety. Any significant biological activity, whether therapeutic or toxic, would necessitate rigorous investigation.
Conclusion and Future Directions
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a phenazine derivative primarily defined by its role as a process impurity and synthetic precursor to the drug Clofazimine. While this context limits the availability of specific experimental data, it provides a clear framework for its importance in pharmaceutical chemistry and quality control.
Future research efforts would be valuable in several areas:
-
Full Physicochemical Characterization: Experimental determination of melting point, solubility, and spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS).
-
Biological Screening: Evaluation of its antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis and Mycobacterium leprae, to compare its potency with Clofazimine.
-
Toxicological Assessment: In vitro and in vivo studies to determine its safety profile.
A thorough understanding of this molecule would not only improve the manufacturing and control of a vital medication but could also reveal new structure-activity relationships within the potent class of phenazine compounds.
References
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PubChem. (n.d.). N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Li, S., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(15), 4968. Available from: [Link]
-
Zhang, Y., et al. (2022). Design strategies and applications of novel functionalized phenazine derivatives: a review. Journal of Materials Chemistry C, 10(4), 1185-1205. Available from: [Link]
-
Wang, Y., et al. (2020). Phenazine derivatives for optical sensing: a review. Journal of Materials Chemistry C, 8(34), 11619-11639. Available from: [Link]
-
Appchem. (n.d.). N,5-bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine | 102262-55-5. Retrieved from [Link]
-
Unveiling Phenazine Derivatives: Structure, Synthesis, And Applications. (2025, October 23). LinkedIn. Retrieved from [Link]
-
Che, C., et al. (2021). Synthetic strategies of phenazine derivatives: A review. Journal of Heterocyclic Chemistry, 59(6). Available from: [Link]
-
ChemBK. (n.d.). (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 102262-55-5| Chemical Name : N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine| Product Name : Clofazimine - Impurity A. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. Retrieved from [Link]
-
PubChem. (n.d.). Clofazimine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenazine derivatives for optical sensing: a review - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. theclinivex.com [theclinivex.com]
- 5. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine | C24H16Cl2N4 | CID 473689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 102262-55-5: 2-Phenazinamine,N,5-bis(4-chlorophenyl)-3… [cymitquimica.com]
- 7. appchemical.com [appchemical.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. iminophenazine | CAS 102262-55-5 | LGC Standards [lgcstandards.com]
- 10. Clofazimine | C27H22Cl2N4 | CID 2794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
